
Phenylsulfur pentafluoride
Overview
Description
Phenylsulfur pentafluoride, also known as pentafluorosulfanylbenzene, is an organosulfur compound with the chemical formula C6H5SF5. It is a colorless liquid known for its high chemical stability and unique properties. The pentafluorosulfanyl group (SF5) is considered a “super-trifluoromethyl group” due to its significantly higher electronegativity and lipophilicity compared to the trifluoromethyl group (CF3) .
Preparation Methods
Phenylsulfur pentafluoride can be synthesized through several methods:
Fluorination of Diphenyl Disulfide: This method involves the fluorination of diphenyl disulfide using silver difluoride (AgF2) in a fluorocarbon solvent.
Fluorination with Xenon Difluoride: The best-known method involves the fluorination of diphenyl disulfide with xenon difluoride, achieving a yield of approximately 25%.
Chemical Reactions Analysis
Phenylsulfur pentafluoride exhibits high chemical stability under various conditions, including oxidizing, reducing, strongly acidic, and strongly basic environments. Some notable reactions include:
Electrophilic Aromatic Substitution: The pentafluorosulfanyl group is a strong electron-withdrawing group, leading to electrophilic aromatic substitution reactions at the meta position.
Reaction with Concentrated Sulfuric Acid: While it does not react with a refluxing solution of sodium hydroxide in aqueous ethanol, it can react with concentrated sulfuric acid at elevated temperatures.
Scientific Research Applications
Applications in Pharmaceuticals
Phenylsulfur pentafluoride has shown significant potential in pharmaceutical applications due to its unique properties. For instance, it has been used to develop analogues of existing drugs that exhibit improved biological activity.
Case Study:
- A this compound analogue of the insecticide fipronil demonstrated higher efficacy against resistant strains of Musca domestica compared to its trifluoromethyl counterpart . This indicates that the SF₅ group can enhance the biological activity of pesticides.
Table 1: Biological Activity Comparison
Compound Type | Activity Against Resistant Strains | Activity Against Susceptible Strains |
---|---|---|
Trifluoromethyl Fipronil | Lower | Moderate |
SF₅ Fipronil | Higher | High |
Agrochemical Applications
In agrochemicals, PhSF₅ derivatives have been synthesized and tested for their fungicidal and insecticidal properties. The introduction of the SF₅ group has been shown to improve the potency and effectiveness of these compounds.
Research Findings:
- The incorporation of PhSF₅ into pesticide formulations has led to enhanced performance against various pests, with some compounds showing improved resistance management compared to traditional agents .
Table 2: Pesticidal Efficacy
Compound | Mode of Action | Efficacy Against Target Species |
---|---|---|
SF₅ Fungicide | Systemic action | High |
Trifluoromethyl Fungicide | Contact action | Moderate |
Functional Materials
Beyond pharmaceuticals and agrochemicals, this compound is being explored for its potential in functional materials. Its unique electronic properties make it suitable for applications in liquid crystals and other advanced materials.
Potential Applications:
Mechanism of Action
The pentafluorosulfanyl group in phenylsulfur pentafluoride acts as a strong electron-withdrawing group, influencing the reactivity of the aromatic ring. This electron-withdrawing effect leads to electrophilic aromatic substitution reactions at the meta position . The compound’s high stability under various conditions further enhances its utility in different applications.
Comparison with Similar Compounds
Phenylsulfur pentafluoride is unique due to its pentafluorosulfanyl group, which imparts higher electronegativity and lipophilicity compared to the trifluoromethyl group. Similar compounds include:
Trifluoromethylbenzene (C6H5CF3): While similar in structure, trifluoromethylbenzene has lower electronegativity and lipophilicity compared to this compound.
Pentafluorosulfanylacetylene (HC≡CSF5): Another compound with the pentafluorosulfanyl group, but with different reactivity and applications.
This compound stands out due to its unique combination of stability, reactivity, and electronic properties, making it a valuable compound in various scientific and industrial applications.
Biological Activity
Phenylsulfur pentafluoride (PhSF₅), also known as pentafluorosulfanylbenzene, is an organosulfur compound characterized by its high chemical stability and unique electronic properties. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activity and applications.
This compound is a colorless liquid with the formula C₆H₅SF₅. It exhibits high stability under diverse conditions, including both acidic and basic environments. The pentafluorosulfanyl group (-SF₅) is a strong electron-withdrawing moiety that influences the reactivity of the compound, particularly in electrophilic aromatic substitution reactions .
Synthesis Methods
- Fluorination of Disulfides : The initial synthesis of PhSF₅ was achieved by the stepwise fluorination of diphenyl disulfide using silver difluoride (AgF₂) as a fluorinating agent .
- Oxidative Fluorination : Recent methods have improved the efficiency of producing PhSF₅ through oxidative fluorination techniques involving various oxidants like AgF₂ and tetraalkylammonium salts .
Biological Activity
The biological activity of this compound and its derivatives has been explored in several studies, particularly focusing on their pharmacological potential.
Pharmacological Applications
- Antimicrobial Activity : Compounds containing the -SF₅ group have been investigated for their potential as antimicrobial agents. Some derivatives have shown promising results against various bacterial strains, suggesting their utility in developing new antibiotics .
- Antimalarial Properties : Research has indicated that this compound derivatives can act as effective antimalarial agents. For instance, SF₅-substituted analogs of mefloquine demonstrated comparable or improved efficacy against Plasmodium falciparum, the causative agent of malaria. The IC₅₀ values for these compounds were found to be lower than those for traditional treatments .
- Insecticidal Activity : Several studies have proposed the use of this compound derivatives as insecticides. The unique properties of the -SF₅ group enhance the lipophilicity and bioactivity of these compounds, making them suitable candidates for agrochemical applications .
Case Studies
- Mefloquine Derivatives : A study synthesized SF₅-substituted mefloquine, evaluating its activity against Plasmodium falciparum. The results indicated that these derivatives maintained or enhanced antimalarial activity compared to non-substituted mefloquine .
- Electrophilic Aromatic Substitution : Research demonstrated that this compound exhibits a meta-directing influence in electrophilic aromatic substitution reactions, which is critical for synthesizing more complex biologically active molecules .
Data Summary
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling phenylsulfur pentafluoride in laboratory settings?
this compound is stable under recommended storage conditions but reacts with oxidizers and may decompose into harmful products like hydrogen fluoride and sulfur oxides . Key precautions include:
- Use spark-free equipment and avoid open flames or static discharge.
- Store separately from oxidizers and ensure proper ventilation to mitigate inhalation risks.
- Wear acid-resistant gloves, goggles, and respirators due to potential HF release.
- Implement emergency protocols for HF exposure (e.g., calcium gluconate gel for skin contact).
Q. What are the established synthetic routes for this compound, and what are their limitations?
Traditional methods involve multi-step reactions, such as SF5Cl addition to acetylene derivatives followed by bromination and reduction . Key challenges include:
- Use of toxic and scarce reagents (e.g., SF5Cl gas).
- Low yields due to side reactions during dehydrohalogenation steps.
- Recent advances employ triethylborane catalysis to streamline synthesis, but scalability remains limited .
Q. How can researchers assess the stability of this compound under varying experimental conditions?
Stability testing should include:
- Thermal analysis (DSC/TGA) to identify decomposition thresholds.
- Compatibility studies with solvents and reagents (e.g., oxidizers, acids).
- Real-time monitoring via FTIR or Raman spectroscopy to detect decomposition byproducts like HF .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence the electronic and reactivity profiles of aryl sulfur pentafluoride derivatives?
Substituents like nitro or iodo groups enhance the electron-withdrawing nature of the SF5 moiety, altering reaction kinetics. For example:
- Electron-deficient derivatives (e.g., 4-nitrothis compound) show increased electrophilicity in SNAr reactions.
- Computational studies (DFT) can predict substituent effects on frontier molecular orbitals and regioselectivity .
Q. What analytical techniques are most effective for characterizing the SF5 group’s electronic properties?
- NMR : 19F NMR reveals SF5 symmetry and coupling constants, while 1H NMR detects ring substituent effects.
- X-ray crystallography : Resolves bond lengths and angles, confirming SF5 geometry.
- Cyclic voltammetry : Measures redox potentials to quantify electron-withdrawing strength .
Q. How can conflicting data from historical and modern synthesis methods be reconciled?
Older methods (e.g., SF5Cl with acetylene) often suffer from incomplete characterization. Researchers should:
- Validate reaction intermediates via GC-MS or HPLC.
- Compare yields and purity metrics (e.g., elemental analysis) across methods.
- Replicate key steps (e.g., aromatization) under controlled conditions to identify reproducibility barriers .
Q. What computational models are suitable for predicting the reactivity of this compound in novel reactions?
- DFT calculations : Model transition states for SF5 participation in cycloadditions or nucleophilic substitutions.
- Molecular dynamics : Simulate solvent effects on reaction pathways.
- QSPR models : Correlate substituent Hammett constants with reaction rates .
Q. Methodological Considerations
Q. What strategies mitigate risks when toxicological data for this compound are limited?
- Apply read-across principles using data from structurally similar compounds (e.g., bromine pentafluoride IDLH values) .
- Conduct in vitro assays (e.g., Ames test) to screen for mutagenicity.
- Use ALARA (As Low As Reasonably Achievable) exposure limits in lab protocols .
Q. How can researchers optimize purification of this compound from complex reaction mixtures?
- Distillation : Fractional distillation under inert atmosphere to isolate low-boiling-point byproducts.
- Chromatography : Flash chromatography with fluorinated stationary phases (e.g., C18-modified silica).
- Recrystallization : Use non-polar solvents (hexane/CFC mixtures) to enhance crystal purity .
Properties
IUPAC Name |
pentafluoro(phenyl)-λ6-sulfane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F5S/c7-12(8,9,10,11)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNYFEWFSFTYEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433126 | |
Record name | Pentafluorosulfanylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2557-81-5 | |
Record name | (OC-6-21)-Pentafluorophenylsulfur | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2557-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentafluorosulfanylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenylsulfur Pentafluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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